molecular formula C15H22O4 B1682886 1-(3,4,5-Trihydroxyphenyl)nonan-1-one CAS No. 100079-26-3

1-(3,4,5-Trihydroxyphenyl)nonan-1-one

Cat. No. B1682886
CAS RN: 100079-26-3
M. Wt: 266.33 g/mol
InChI Key: ANXCQMITRFACCB-UHFFFAOYSA-N
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Description

1-(3,4,5-Trihydroxyphenyl)nonan-1-one, also known as THPN, is a derivative of cytosporone B .


Synthesis Analysis

THPN has been reported to trigger autophagy in human melanoma cells . The insensitivity of cancer cells to THPN is due to high cellular Akt2 activity. By downregulating Akt2 activity, the TR3-mediated autophagy induced by THPN could be effectively induced in otherwise insensitive cells .


Molecular Structure Analysis

The molecular formula of THPN is C15H22O4 . It has a molecular weight of 266.33 g/mol . The InChI string and Canonical SMILES for THPN are InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-12(16)11-9-13(17)15(19)14(18)10-11/h9-10,17-19H,2-8H2,1H3 and CCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)O, respectively .


Chemical Reactions Analysis

THPN is a potent nuclear receptor TR3 (Nur77) antagonist that induces autophagic cell death in melanoma . Co-application of THPN with Akt2 inhibitors significantly represses tumor growth in a xenograft mouse model .


Physical And Chemical Properties Analysis

THPN has a molecular weight of 266.33 g/mol . It has a topological polar surface area of 77.8 Ų and a complexity of 255 . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Autophagic Cell Death in Melanoma

1-(3,4,5-Trihydroxyphenyl)nonan-1-one: is a potent antagonist of the nuclear receptor TR3 (Nur77), which plays a significant role in inducing autophagic cell death in melanoma cells . This compound, being a derivative of cytosporone B, has shown effectiveness in triggering a cascade of molecular events leading to cell death, particularly in melanoma, which is often resistant to drug-induced apoptosis .

Tumor Growth Repression in Xenograft Mouse Model

When used in conjunction with Akt2 inhibitors, 1-(3,4,5-Trihydroxyphenyl)nonan-1-one has been found to significantly repress tumor growth in xenograft mouse models . This suggests its potential application in cancer therapy, especially in targeted treatments that aim to inhibit specific pathways involved in tumor proliferation.

Nuclear Receptor TR3 Antagonism

As an antagonist of TR3, this compound can modulate the activity of this receptor, which is involved in various signaling pathways. The TR3 receptor is implicated in numerous physiological processes, including cell proliferation, differentiation, and apoptosis . By influencing TR3 activity, researchers can study these processes in greater detail.

Autophagy Regulation

The compound’s ability to induce autophagy—a cellular degradation process—makes it a valuable tool for studying autophagy’s role in health and disease . Understanding how 1-(3,4,5-Trihydroxyphenyl)nonan-1-one regulates autophagy can lead to insights into treating conditions where autophagy is dysregulated, such as neurodegenerative diseases.

Cellular Stress Response Exploration

The compound’s ability to induce autophagic cell death underlines its potential for exploring cellular stress responses. It can be used to understand how cells adapt to environmental changes and maintain homeostasis, which is crucial for cell survival and function .

Mechanism of Action

Target of Action

The primary target of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, also known as THPN, is the nuclear receptor TR3 (Nur77), a member of the Nuclear receptor 4A (NR4A) subfamily . The NR4A subfamily, which also includes NR4A2 (Nurr1) and NR4A3 (Nor1), are gene regulators with broad involvement in various signaling pathways and human disease responses, including autophagy .

Mode of Action

THPN acts as a potent antagonist of the nuclear receptor TR3 (Nur77) . It interacts directly with Nur77-LBD (Ligand Binding Domain), forming a suitable surface that can bind to Nix . This interaction triggers a series of molecular events leading to cellular demise .

Biochemical Pathways

The interaction of THPN with Nur77 initiates a cascade of autophagy, a process that attenuates cellular stress by digesting cytoplasmic contents and disposing of intracellular waste . This autophagic cascade comprises TR3 translocation to mitochondria through interaction with the mitochondrial outer membrane protein Nix, crossing into the mitochondrial inner membrane through Tom40 and Tom70 channel proteins, dissipation of mitochondrial membrane potential by the permeability transition pore complex ANT1–VDAC1, and induction of autophagy . This process leads to excessive mitochondria clearance and irreversible cell death .

Result of Action

The result of THPN’s action is the induction of autophagic cell death, particularly in melanoma cells . This is achieved through the activation of the TR3-mediated autophagy pathway, leading to excessive clearance of mitochondria and irreversible cell death .

Action Environment

The efficacy of THPN can be influenced by various environmental factors. For instance, cellular stress factors, including physiological stress (e.g., nutritional deficiencies, high temperature, high-density conditions, and hypoxia), hormones (e.g., glucagon), and pharmacological agents (e.g., Torin 1 and rapamycin) can induce autophagy . Therefore, these factors could potentially influence the action and efficacy of THPN.

properties

IUPAC Name

1-(3,4,5-trihydroxyphenyl)nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-12(16)11-9-13(17)15(19)14(18)10-11/h9-10,17-19H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFRHTFJDGAFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30142922
Record name 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30142922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trihydroxyphenyl)nonan-1-one

CAS RN

100079-26-3
Record name 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100079263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30142922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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